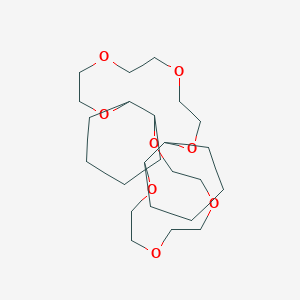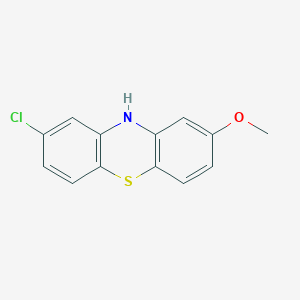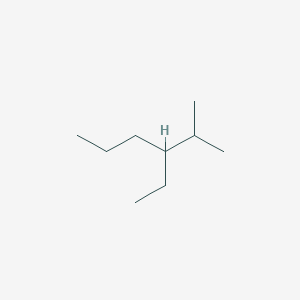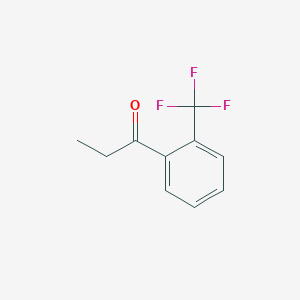
2'-(Trifluoromethyl)propiophenone
Vue d'ensemble
Description
2’-(Trifluoromethyl)propiophenone is a chemical compound with the molecular formula C10H9F3O. Its molecular weight is 202.17 .
Molecular Structure Analysis
The molecular structure of 2’-(Trifluoromethyl)propiophenone consists of a propiophenone group attached to a trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the chemical properties of the compound .Physical And Chemical Properties Analysis
2’-(Trifluoromethyl)propiophenone has a density of 1.2±0.1 g/cm³. Its boiling point is 225.8±40.0 °C at 760 mmHg. The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 46.2±3.0 kJ/mol. The flash point is 99.5±18.8 °C. The index of refraction is 1.449 .Applications De Recherche Scientifique
Theoretical Studies and Molecular Geometry
- Intramolecular Hydrogen Bonding and Geometry : The conformational behavior of 2-trifluoromethylphenol, closely related to 2'-(Trifluoromethyl)propiophenone, was explored through theoretical calculations. The study revealed four characteristic structures on the compound's potential energy hypersurface, indicating the presence of hydrogen bonding interaction and significant geometrical changes due to resonance-assisted hydrogen bonding (Kovács et al., 1996).
Synthesis and Chemical Reactions
- Cyclocondensation Reactions : A novel series of pyrimidinones was synthesized through the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. This process employed trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals, demonstrating the compound's utility in creating novel chemical structures (Bonacorso et al., 2003).
- Chlorination and Oxidation Processes : The chlorination of propiophenone, a component of this compound, was studied, leading to unexpected products like 2-phenylglyceric acid. This study highlighted the compound's reactivity in various chemical processes (Cossar et al., 1991).
- Isoxazole and Pyrazole Formation : The compound was used in synthesizing 5-(2-Aminophenyl)isoxazoles, showcasing its applicability in creating complex organic structures (Strekowski & Lin, 1997).
Thermodynamic and Physical Properties
- Thermodynamic Parameters in Binary Liquid Mixtures : The study of binary mixtures of propiophenone with ortho-substituted aniline revealed insights into molecular interactions and thermodynamic parameters, highlighting the compound's role in understanding liquid mixture properties (Srikanth et al., 2020).
Photochemical Properties
- Photochemistry in Methanol : The photochemical behavior of various substituted propiophenones in methanol was investigated, providing insights into their reactivity profiles and potential applications in synthesizing anti-inflammatory agents (Sonawane et al., 1995).
Catalysis and Reaction Efficiency
- Asymmetric Transfer Hydrogenation : The use of this compound in catalytic systems for asymmetric transfer hydrogenation was demonstrated, showing its efficacy in producing high-yield and enantioselective products (Zhang et al., 2003).
Mécanisme D'action
Safety and Hazards
2’-(Trifluoromethyl)propiophenone may cause skin and eye irritation, and may also cause respiratory irritation. In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice. Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBIOFSWWHNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167262 | |
| Record name | 2-(Trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16185-96-9 | |
| Record name | 2-(Trifluoromethyl)propiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16185-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

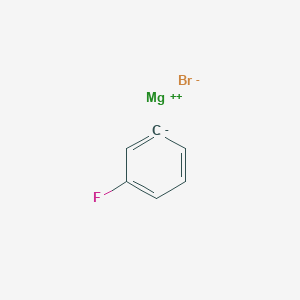
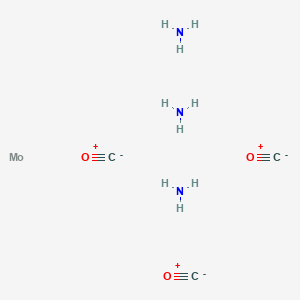
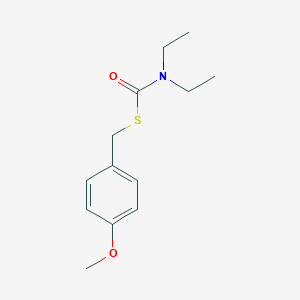
![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)

![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
